molecular formula C24H29NO5 B585604 Fmoc-Glutamol(OtBu) CAS No. 153815-59-9

Fmoc-Glutamol(OtBu)

Cat. No.: B585604
CAS No.: 153815-59-9
M. Wt: 411.498
InChI Key: XYRSVJWUWKIUAA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Glutamol(OtBu), also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester, is a selectively protected building block used in peptide synthesis. It is widely utilized in the preparation of γ-glutamyl peptides through Fmoc solid-phase peptide synthesis (SPPS). This compound is known for its high purity and stability, making it an essential reagent in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glutamol(OtBu) involves several steps:

    Preparation of Glu(OtBu)2: This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Selective Removal of 1-tert-butyl Ester: The Glu(OtBu)2 is treated with a copper salt to selectively remove one of the tert-butyl esters, resulting in Cu[Glu(OtBu)]x.

    Removal of Copper: The copper is then removed to obtain Glu(OtBu).

    Reaction with Fmoc-Osu or Fmoc-Cl: Finally, Glu(OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to yield Fmoc-Glutamol(OtBu).

Industrial Production Methods: The industrial production of Fmoc-Glutamol(OtBu) follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glutamol(OtBu) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various derivatives .

Scientific Research Applications

Fmoc-Glutamol(OtBu) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Fmoc-Glutamol(OtBu) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester protects the carboxyl group, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Uniqueness: Fmoc-Glutamol(OtBu) is unique due to its high purity and stability, making it an ideal reagent for peptide synthesis. Its selective protective groups allow for precise control over the synthesis process, resulting in high-quality peptides and proteins .

Properties

IUPAC Name

tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-24(2,3)30-22(27)13-12-16(14-26)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21,26H,12-15H2,1-3H3,(H,25,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRSVJWUWKIUAA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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